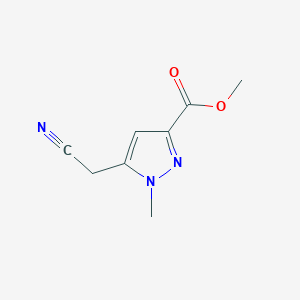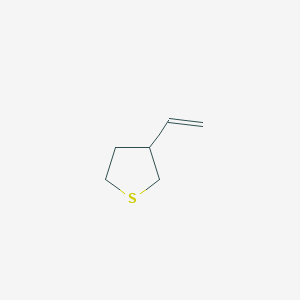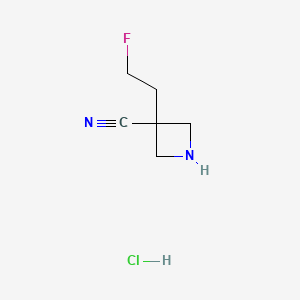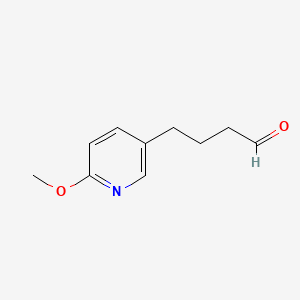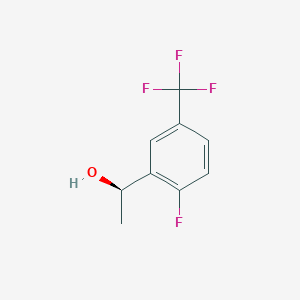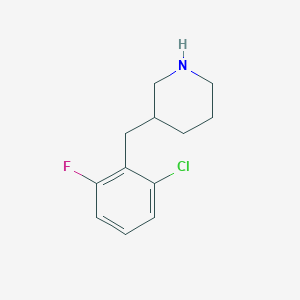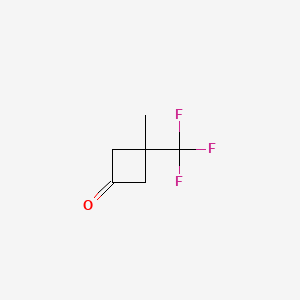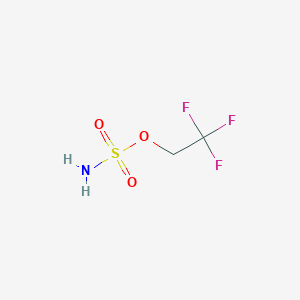![molecular formula C16H23NO B13588772 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde typically involves the reaction of a cyclohexane derivative with a pyridine derivative under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carbaldehyde: A simpler aldehyde derivative of cyclohexane.
Pyridine-3-carbaldehyde: An aldehyde derivative of pyridine.
4-Propylcyclohexane-1-carbaldehyde: A similar compound with a propyl group on the cyclohexane ring.
Uniqueness
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is unique due to the combination of a cyclohexane ring, a pyridine ring, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-propyl-1-(pyridin-3-ylmethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C16H23NO/c1-2-4-14-6-8-16(13-18,9-7-14)11-15-5-3-10-17-12-15/h3,5,10,12-14H,2,4,6-9,11H2,1H3 |
Clave InChI |
FNUYAHSXRIKLMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)(CC2=CN=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
